2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide
Description
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQAQUQMVEOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Formyl-2-Methoxyphenoxyacetic Acid
The phenolic precursor, 4-hydroxy-2-methoxybenzaldehyde, is reacted with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to form 4-formyl-2-methoxyphenoxyacetyl bromide. Hydrolysis under mild acidic conditions yields the free acid.
Reaction Conditions :
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Solvent: Acetonitrile or DMF
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Temperature: 60–80°C
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Yield: ~75% (crude), requiring purification via recrystallization (ethanol/water).
Amide Coupling with 1-Naphthylamine
The acid is activated using carbodiimide reagents (e.g., EDCl or DCC) and coupled with 1-naphthylamine.
Typical Procedure :
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Dissolve 4-formyl-2-methoxyphenoxyacetic acid (1 eq) in anhydrous DCM.
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Add EDCl (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 minutes.
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Introduce 1-naphthylamine (1.05 eq) and stir at room temperature for 12–18 hours.
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Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 60–70% after purification.
Mitsunobu Etherification Approach
To circumvent potential side reactions during direct amidation, the ether bond can be established first:
Synthesis of 2-(4-Formyl-2-Methoxyphenoxy)Acetic Acid
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React 4-hydroxy-2-methoxybenzaldehyde with tert-butyl bromoacetate under Mitsunobu conditions (DIAD, PPh₃).
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Deprotect the tert-butyl group using TFA to yield the free acid.
Advantages :
-
High regioselectivity for ether formation.
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Avoids competing esterification side reactions.
Amide Formation
Proceed as in Section 2.2.
Late-Stage Oxidation Strategy
If the formyl group is sensitive during earlier steps, it can be introduced via oxidation of a hydroxymethyl precursor:
Synthesis of 2-(4-(Hydroxymethyl)-2-Methoxyphenoxy)-N-(1-Naphthyl)Acetamide
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Prepare 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetic acid via etherification of 4-(hydroxymethyl)-2-methoxyphenol.
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Couple with 1-naphthylamine.
Oxidation to Aldehyde
Oxidize the hydroxymethyl group using TEMPO/NaClO/KBr in CH₂Cl₂ at 0–5°C.
Reaction Monitoring :
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TLC (hexane:ethyl acetate = 3:1) to confirm aldehyde formation (Rf ~0.5).
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Yield: 85–90% with minimal overoxidation to carboxylic acid.
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Amidation | Fewer steps, scalable | Requires activated acid derivatives | 60–70% |
| Mitsunobu Etherification | High regioselectivity, avoids side reactions | Costly reagents (DIAD, PPh₃) | 65–75% |
| Late-Stage Oxidation | Protects aldehyde during synthesis | Additional oxidation step | 70–85% |
Purification and Characterization
Crystallization
Recrystallize the crude product from ethanol/water (3:1) to achieve >98% purity. Crystalline forms are characterized by:
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Melting Point : 142–144°C (uncorrected).
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¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.25–7.45 (m, 7H, naphthyl), 6.85 (d, J = 8.4 Hz, 1H, aromatic), 4.65 (s, 2H, OCH₂CO), 3.90 (s, 3H, OCH₃).
Chromatographic Purification
Silica gel chromatography (gradient elution: 10–50% ethyl acetate in hexane) resolves regioisomeric byproducts.
Scale-Up Considerations
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Solvent Choice : Replace DCM with toluene for safer large-scale reactions.
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Catalyst Recovery : TEMPO can be recycled via aqueous extraction (70% recovery).
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Waste Management : Neutralize NaClO waste with NaHSO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(1-naphthyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide and related compounds:
Notes:
- The 1-naphthyl group in the target compound introduces significant hydrophobicity and steric bulk compared to phenyl-based substituents .
- Chloro substituents (e.g., ) may improve metabolic stability but reduce solubility .
Comparative Yield Data :
| Compound | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| N-Butyl analog (30) | 82 | 75 | 0.32 |
| N-(1-Hydroxy-2-methylpropan-2-yl) (31) | 54 | 84 | 0.28 |
| N-(4-Nitrophenyl) analog | Discontinued* | N/A | N/A |
*Discontinued status () may reflect challenges in synthesis scalability or purification.
Physicochemical Properties
Biological Activity
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is a synthetic compound belonging to the class of N-substituted acetamides. Its unique structural features, including a formyl group and a methoxy group, suggest potential for diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both the formyl and methoxy groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can lead to the activation or inhibition of various biochemical pathways, which may underlie its potential therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, influencing cellular responses.
Antimicrobial Properties
Research indicates that derivatives of phenoxyacetamides, including this compound, exhibit significant antimicrobial activity. This property is vital for developing new antimicrobial agents against resistant strains.
Anticancer Activity
Studies have shown that compounds similar to this compound possess anticancer properties. For instance, analogs have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also have similar effects.
Data Summary and Case Studies
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-(4-formylphenoxy)-N-(1-naphthyl)acetamide | Lacks methoxy group | May exhibit altered reactivity and reduced biological activity. |
| 2-(4-methoxyphenoxy)-N-(1-naphthyl)acetamide | Contains methoxy but no formyl group | Potentially different interaction profiles due to missing functional group. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the naphthylamine core and the formylphenoxy moiety. For example:
Coupling Reactions : Use nucleophilic substitution or amide bond formation between 1-naphthylamine and activated carboxylic acid derivatives (e.g., chloroacetamide intermediates) .
Functionalization : Introduce the 4-formyl-2-methoxyphenoxy group via Mitsunobu or Ullmann-type coupling under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity. Optimize solvent systems (e.g., DMSO for solubility) and monitor reactions via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to verify the presence of the formyl group (~9.8 ppm for aldehyde proton), methoxy group (~3.8 ppm), and naphthyl aromatic protons (7.5–8.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~376.12 for C₂₇H₂₁NO₄) .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹ for acetamide and aldehyde groups) .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX-2) or kinases using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving structurally similar acetamides?
- Methodological Answer :
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, serum content) to account for variability .
- Structural Analogues : Synthesize derivatives (e.g., varying substituents on the naphthyl or phenoxy groups) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Use computational tools (e.g., molecular similarity indexing) to cross-reference bioactivity databases (PubChem, ChEMBL) .
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer :
- HPLC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Use MRM (multiple reaction monitoring) for sensitivity .
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile to remove interferents .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 15%), and recovery (>80%) .
Q. How can the mechanism of action of this compound be elucidated in anticancer studies?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina or Schrödinger Suite .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) in treated cells .
- Western Blotting : Measure protein expression changes (e.g., Bcl-2, caspase-3) to map signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
